molecular formula C29H35N3 B6307491 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine CAS No. 1035570-70-7

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine

Cat. No.: B6307491
CAS No.: 1035570-70-7
M. Wt: 425.6 g/mol
InChI Key: YJQMNDOACXSDBM-UHFFFAOYSA-N
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Description

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is a complex organic compound that belongs to the class of bis(imino)pyridines. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The structure of this compound consists of a pyridine ring substituted at the 2 and 6 positions with imino groups, each linked to a 2-n-butylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-n-butylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The imino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imino groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine ring act as donor sites, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific metal complex and its application. For example, in catalysis, the compound can facilitate the activation of small molecules like oxygen or carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine is unique due to its specific substitution pattern and the presence of n-butyl groups, which can influence its solubility and steric properties. These characteristics make it particularly suitable for forming stable metal complexes with specific catalytic properties.

Properties

IUPAC Name

N-(2-butylphenyl)-1-[6-[N-(2-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-5-7-14-24-16-9-11-18-28(24)30-22(3)26-20-13-21-27(32-26)23(4)31-29-19-12-10-17-25(29)15-8-6-2/h9-13,16-21H,5-8,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMNDOACXSDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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